4-(Methylthio)benzonitrile
Overview
Description
4-(Methylthio)benzonitrile is an organic compound with the molecular formula C8H7NS . It is characterized by a benzene ring substituted with a methylthio group (-SCH3) and a nitrile group (-CN) at the para position. This compound is known for its applications in various fields, including organic synthesis and material science .
Mechanism of Action
Target of Action
The primary targets of 4-(Methylthio)benzonitrile It’s known that this compound has been used in the preparation of 4-cyanobenzenethiol
Mode of Action
The exact mode of action of This compound It’s known that this compound can undergo reactions at the benzylic position , which may be relevant to its interaction with its targets. More detailed studies are required to fully understand the interaction of this compound with its targets and the resulting changes.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Its molecular weight is 149.21 , which is within the range generally favorable for oral bioavailability.
Result of Action
The molecular and cellular effects of This compound Given its use in the preparation of 4-cyanobenzenethiol , it may play a role in the synthesis of other compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Methylthio)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with sodium methylthiolate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 4-(Methylthio)benzonitrile undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium methylthiolate, other nucleophiles.
Major Products Formed:
Oxidation: 4-(Methylsulfinyl)benzonitrile, 4-(Methylsulfonyl)benzonitrile.
Reduction: 4-(Methylthio)benzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-(Methylthio)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 4-(Methylsulfonyl)benzonitrile
- 4-(Methylthio)aniline
- 4-(Trifluoromethyl)benzonitrile
- 4-(Dimethylamino)benzonitrile
- 2-(Methylthio)benzothiazole
Comparison: 4-(Methylthio)benzonitrile is unique due to the presence of both a methylthio group and a nitrile group on the benzene ring. This combination imparts distinct chemical properties, such as increased nucleophilicity and the ability to undergo diverse chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it valuable in various synthetic applications .
Properties
IUPAC Name |
4-methylsulfanylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVGEEHGKIFQFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343620 | |
Record name | 4-(Methylthio)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21382-98-9 | |
Record name | 4-(Methylthio)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Methylthio)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(Methylthio)benzonitrile interact with a silver surface?
A1: Research using surface-enhanced Raman scattering (SERS) reveals that this compound interacts with a silver surface through both its sulfur atom and its nitrile group. [] The sulfur atom acts as a Lewis base, donating electrons to the silver surface. The nitrile group interacts with the surface through both sigma donation (from the lone pair electrons on the nitrogen atom) and pi back-donation (from the filled d orbitals of silver to the empty pi* orbitals of the nitrile group). This dual interaction suggests a strong binding affinity between the molecule and the silver surface. []
Q2: What happens to the structure of this compound upon adsorption to a silver surface?
A2: SERS studies indicate that the benzene ring of this compound adopts a tilted orientation relative to the silver surface plane upon adsorption. [] Additionally, the molecule undergoes a surface-induced photoreaction, likely forming p-cyanophenyl mercaptide. This product appears to have a flatter orientation on the surface compared to this compound, suggesting a stronger interaction between the mercaptide group and the silver surface. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.